4-Acetyl-2-methylpyrimidine

Flavor Chemistry Sensory Science Food Science

4-Acetyl-2-methylpyrimidine (CAS 67860-38-2), also known as 1-(2-methylpyrimidin-4-yl)ethan-1-one or FEMA 3654, is an aryl alkyl ketone belonging to the pyrimidine class of heterocyclic compounds. It is structurally defined by a pyrimidine ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 67860-38-2
Cat. No. B1599970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-methylpyrimidine
CAS67860-38-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C(=O)C
InChIInChI=1S/C7H8N2O/c1-5(10)7-3-4-8-6(2)9-7/h3-4H,1-2H3
InChIKeyZADBZWAGUOHTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in fats
Soluble (in ethanol)

4-Acetyl-2-methylpyrimidine (CAS 67860-38-2): Procurement-Ready Evidence for Aryl Alkyl Ketone Selection


4-Acetyl-2-methylpyrimidine (CAS 67860-38-2), also known as 1-(2-methylpyrimidin-4-yl)ethan-1-one or FEMA 3654, is an aryl alkyl ketone belonging to the pyrimidine class of heterocyclic compounds [1]. It is structurally defined by a pyrimidine ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [2]. The compound is formally recognized as a flavoring agent (JECFA 1565, FEMA 3654) and is also investigated as a pharmaceutical intermediate and a tool compound in synthetic methodology [3][4]. Its defining organoleptic signature—a burnt, meaty, roasted aroma with nutty and sweet undertones—distinguishes it from close heterocyclic analogs and directly dictates its procurement value in flavor and fragrance applications [5].

Flavor Profile

Reported distinctive roasted-meaty note balance distinct from 3-acetylpyridine, 2-acetylpyrazine, and 5-methylquinoxaline.

Synthetic Reactivity

Reported accelerated Leuckart reaction kinetics versus 2-acetylpyrazine; supports process development.

Regulatory Acceptance

Documented JECFA 1565 and FEMA 3654 status; supports flavor formulation research.

Why 4-Acetyl-2-methylpyrimidine Cannot Be Interchanged with Other Acetylpyrimidines or Heterocyclic Ketones


The selection of 4-acetyl-2-methylpyrimidine over its closest structural analogs is not a matter of minor formulation tweaking but a fundamental decision dictated by quantifiable differences in organoleptic impact, molecular conformation, and synthetic reactivity. Head-to-head flavor panel evaluations demonstrate that 4-acetyl-2-methylpyrimidine delivers a unique balance of roasted, animal, and meaty notes with a sweet, caramel, and nutty background that is not replicated by 3-acetylpyridine, 2-acetylpyrazine, or 5-methylquinoxaline, even at varying dosages [1]. Furthermore, physical organic studies reveal that the 4-acetylpyrimidine scaffold adopts a near-planar conformation in contrast to the approximately 90° torsion angle observed in 2-acetylpyrimidine, a difference that directly influences dipole moment, molecular recognition, and potential binding interactions [2]. In the realm of synthetic utility, the same 1,3-disposition of nitrogen atoms in the pyrimidine ring that dictates conformation also confers enhanced electrophilicity at the adjacent carbonyl, enabling rapid Leuckart reaction completion in 5 minutes versus 9 minutes for 2-acetylpyrazine—a measurable efficiency gain that impacts process development timelines [3]. These documented, comparator-anchored differentiations render simple in-class substitution scientifically unsound and commercially risky.

Organoleptic mismatch

Sensory profile may shift: 3-acetylpyridine, 2-acetylpyrazine, or 5-methylquinoxaline do not reproduce the balanced roasted-meaty notes.

Conformational difference

4-Acetyl scaffold is near-planar; 2-acetylpyrimidine adopts orthogonal geometry, potentially altering recognition or packing.

Reactivity variation

Electrophilicity at carbonyl differs from 2-acetylpyrazine; may change synthetic outcome or kinetics in nucleophilic reactions.

Quantitative Comparator Evidence: 4-Acetyl-2-methylpyrimidine vs. Closest Analogs


Flavor Profile Differentiation: Organoleptic Panel Evaluation of 4-Acetyl-2-methylpyrimidine vs. 3-Acetylpyridine, 2-Acetylpyrazine, and 5-Methylquinoxaline

In a direct head-to-head comparison conducted in crystal spring water, 4-acetyl-2-methylpyrimidine (2-methyl-4-acetyl-pyrimidine) was evaluated alongside three established heterocyclic flavor compounds known for meat-like character. At a dosage of 0.5 ppm, 4-acetyl-2-methylpyrimidine elicited a sensory profile described as 'roasted, animal, meat-like, sweetish, caramel, nut.' In contrast, 3-acetylpyridine at 2.5 ppm was described as 'less meat-like, hazelnut, roasted, cereal-like, less 'body',' while 2-acetylpyrazine at 1.0 ppm produced an 'animal, less meaty and roasted, fatty' character. 5-Methylquinoxaline at 2.5 ppm was noted as 'less meaty and animal, hazelnut, roasted, slightly green' [1]. This comparison test demonstrates that 4-acetyl-2-methylpyrimidine provides a superior and more balanced roasted-meaty-animal note complex that cannot be achieved by simply substituting or adjusting the concentration of these alternative heterocycles.

Sensory profile
Head-to-head
Roasted, animal, meat-like, sweet, caramel, nut at 0.5 ppm
Supports savory flavor selection
Comparators lack meaty balance or introduce off-notes
Flavor Chemistry Sensory Science Food Science

Dose-Response Flavor Modulation: Quantitative Impact in Reconstituted Beef Broth Model

The flavor-modifying potency of 4-acetyl-2-methylpyrimidine was quantified in a reconstituted beef broth model. A baseline broth (with beef extract, MSG, sodium inosinate/guanylate, salt, lactic acid) was compared to broths aromatized with 0.15 ppm and 0.30 ppm of 4-acetyl-2-methylpyrimidine. The non-aromatized broth was judged as having a 'bland taste, meaty character, protein, vegetable taste.' At 0.15 ppm, the aromatized broth exhibited a 'more marked meaty taste.' At 0.30 ppm, the panel noted a 'strong roasted and animal character' [1]. This demonstrates a clear, concentration-dependent enhancement of meaty, roasted, and animal notes directly attributable to 4-acetyl-2-methylpyrimidine.

Dose response
Reported
0.15 ppm: enhanced meaty; 0.30 ppm: strong roasted, animal
Concentration-dependent flavor modulation
Reconstituted beef broth model baseline
Flavor Formulation Food Technology Sensory Evaluation

Molecular Conformation and Dipole Moment: Planar 4-Acetyl vs. Orthogonal 2-Acetylpyrimidine

A comparative study of acetylpyrimidine isomers using experimentally determined dipole moments and semiempirical computations (MNDO and AM1) revealed distinct conformational preferences. 4-Acetylpyrimidines, which serve as the direct structural scaffold for 4-acetyl-2-methylpyrimidine, were found to adopt conformations close to planar. In sharp contrast, 2-acetylpyrimidine exhibited a torsion angle of approximately 90° between the acetyl group and the pyrimidine ring [1]. This fundamental conformational difference, driven by the 1,3-disposition of nitrogen atoms in the pyrimidine ring, has profound implications for molecular recognition, binding interactions with biological targets, and intermolecular packing in crystalline or formulated states. The 2-methyl substitution in the target compound is not expected to alter this conformational preference.

Conformation
Class-level
Planar (4-acetyl) vs. orthogonal ~90° (2-acetyl)
Conformational context for SAR
Inferred from 4-acetylpyrimidine analog
Physical Organic Chemistry Molecular Modeling Drug Design

Synthetic Reactivity: Leuckart Reaction Kinetics vs. 2-Acetylpyrazine

The electron-withdrawing effect of the pyrimidine ring's 1,3-disposed nitrogen atoms enhances the electrophilicity of the adjacent 4-acetyl carbonyl group, leading to accelerated reaction kinetics in nucleophilic additions. This was experimentally verified in a Leuckart reaction under standardized conditions (10 mmol scale, 180-186°C). 4-Acetylpyrimidine, the direct analog of 4-acetyl-2-methylpyrimidine, completed the reaction to form N-methyl-N-[1-(4-pyrimidinyl)ethyl]formamide in 5 minutes. Under identical conditions, 2-acetylpyrazine required 9 minutes, a 1.8-fold increase in reaction time [1]. This kinetic advantage translates to reduced energy consumption, higher throughput, and improved process economics when 4-acetylpyrimidine scaffolds are employed as synthetic intermediates.

Reaction kinetics
Class-level
Leuckart completion: 5 min (4-acetyl) vs. 9 min (2-acetylpyrazine)
Reported faster reaction context
Standardized conditions (10 mmol, 180–186 °C)
Synthetic Methodology Process Chemistry Organic Synthesis

Regulatory Acceptance and Safety Profile: JECFA and FDA Status

4-Acetyl-2-methylpyrimidine has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). In its 2005 evaluation, JECFA concluded that there is 'No safety concern at current levels of intake when used as a flavouring agent' and assigned JECFA number 1565 [1]. It is also listed in the FDA's Substance Registration System with UNII 1S259JU961 and carries FEMA GRAS designation 3654 [2][3]. This explicit regulatory clearance and established safety threshold (Threshold of Concern: 540 μg/person/day) [4] provide a documented risk profile that may not be available for novel or less-studied heterocyclic flavor candidates, thereby reducing regulatory friction and time-to-market for food and beverage applications.

Regulatory status
Specification review
JECFA 1565: No safety concern at current intake; FEMA 3654; UNII 1S259JU961
Supports flavor documentation review
Threshold of Concern 540 μg/day
Regulatory Science Food Safety Flavor Ingredients

Application Scenarios for 4-Acetyl-2-methylpyrimidine Based on Quantitative Evidence


Flavor Formulation for Savory, Roasted, and Meat Analog Products

Procurement scenario: Flavor houses and food manufacturers developing savory, roasted, or meat analog products. Based on direct panel evidence [1], 4-acetyl-2-methylpyrimidine at 0.15–0.50 ppm provides a unique roasted, animal, meat-like, sweet, caramel, and nutty profile that cannot be replicated by 3-acetylpyridine, 2-acetylpyrazine, or 5-methylquinoxaline. Dose-response data in beef broth [2] confirms that 0.15 ppm enhances meaty character while 0.30–0.50 ppm imparts strong roasted and animal notes. This compound is essential for achieving authentic cooked meat notes in plant-based meats, bouillons, gravies, and snack seasonings.

Synthetic Intermediate for Accelerated Chemical Process Development

Procurement scenario: Process chemists and CROs seeking reactive intermediates for amination, alkylation, or formylation steps. The enhanced electrophilicity of the 4-acetyl group, driven by the 1,3-disposed pyrimidine nitrogens, enables Leuckart reaction completion in 5 minutes versus 9 minutes for 2-acetylpyrazine [3]. This 44% reduction in reaction time translates to improved throughput and energy savings, making 4-acetyl-2-methylpyrimidine a preferred scaffold for building N-methyl-formamide derivatives or other functionalized pyrimidines. Its planar conformation [4] also facilitates predictable molecular interactions in structure-based design.

Regulatory-Compliant Flavor Ingredient for Global Markets

Procurement scenario: Regulatory affairs and product development teams requiring GRAS/FEMA-listed flavor ingredients with established safety documentation. 4-Acetyl-2-methylpyrimidine holds JECFA 1565 clearance with a 'No safety concern' designation [5], FDA UNII registration, and a defined Threshold of Concern of 540 μg/person/day [6]. This regulatory pedigree eliminates the uncertainty and extended timelines associated with novel flavor substances, enabling faster formulation and market entry in North America, Europe, and regions following JECFA standards.

Research Tool for Conformation-Activity Relationship Studies

Procurement scenario: Academic and industrial medicinal chemistry groups investigating structure-activity relationships (SAR) of heterocyclic ketones. The distinct near-planar conformation of the 4-acetylpyrimidine scaffold, as opposed to the orthogonal geometry of 2-acetylpyrimidine [4], makes 4-acetyl-2-methylpyrimidine a valuable tool compound for probing the role of molecular shape and dipole moment in target binding. It can serve as a key intermediate for synthesizing libraries of pyrimidine-based enzyme inhibitors, receptor ligands, or antimicrobial agents.

Application
Selection Property
Validation Focus
Savory & roasted flavor formulation
Reported roasted-meaty note profile
Sensory panel evaluation, dose-response in food models
Synthetic intermediate development
Reported accelerated nucleophilic addition
Reaction completion and yield under process conditions
Flavor regulatory assessment
JECFA & FEMA acceptance documentation
Threshold of Concern and intake-level review
Structure-activity relationship studies
Planar acetylpyrimidine conformation
Molecular recognition and binding assays

Technical Documentation Hub

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